2,4-二甲氧基-N-(3-甲基-4-(2-氧代哌啶-1-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

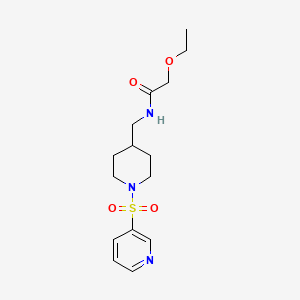

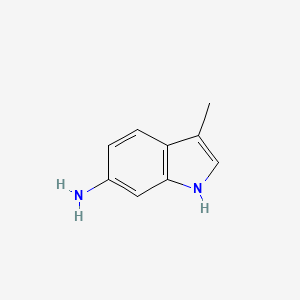

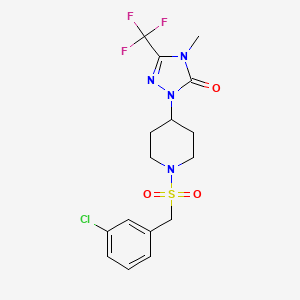

2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide-based compound that has been synthesized using various methods. The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in laboratory experiments. Additionally, this paper will discuss future directions for research involving Compound X.

科学研究应用

抗菌和抗真菌活性

研究表明,结构与 2,4-二甲氧基-N-(3-甲基-4-(2-氧代哌啶-1-基)苯基)苯磺酰胺类似的苯磺酰胺衍生物表现出显著的抗菌特性。例如,一项研究重点介绍了新型苯磺酰胺衍生物的合成,该衍生物对革兰氏阳性菌和革兰氏阴性菌表现出显着的抗菌活性,以及对各种真菌的抗真菌活性。该研究结果表明这些化合物在开发新型抗菌剂方面具有潜力(Ghorab 等人,2017)。

用于治疗应用的酶抑制

另一个应用领域是酶抑制,苯磺酰胺衍生物已被研究其对酶(如犬尿氨酸 3-羟化酶)的抑制作用。此类抑制剂可以在神经元损伤后研究犬尿氨酸途径的病理生理作用中发挥至关重要的作用,表明它们在神经退行性疾病研究中的重要性(Röver 等人,1997)。

抗炎和 COX 抑制

苯磺酰胺衍生物也因其抗炎特性而被探索,特别是通过抑制环氧合酶-2 (COX-2),这是炎症过程中的关键酶。对这些化合物的研究导致了有效、高度选择性和口服活性 COX-2 抑制剂的开发,这些抑制剂有可能用于治疗类风湿性关节炎和急性疼痛等疾病(Hashimoto 等人,2002)。

光动力治疗的光敏剂

苯磺酰胺衍生物的探索延伸到癌症治疗的光动力疗法 (PDT) 领域。研究合成了用苯磺酰胺衍生物基团取代的新型锌酞菁化合物,显示出高单线态氧量子产率。此类特性对于 PDT 的有效性至关重要,其中光诱导的活性氧可以有选择地杀死癌细胞(Pişkin 等人,2020)。

结构和分子研究

苯磺酰胺在结构和分子研究中也很有价值,提供了对分子水平上的构型和相互作用的见解。该领域的研究可以增强我们对这些化合物生物活性的结构基础的理解,从而有助于设计更有效的治疗剂(Vigorito 等人,2022)。

作用机制

Target of Action

The primary target of this compound is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. It catalyzes the conversion of prothrombin to thrombin, a key enzyme in the formation of fibrin clots .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition . This inhibition occurs for both free FXa and FXa bound within the prothrombinase complex and clots .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing the formation of thrombin and, consequently, fibrin clots . This has downstream effects on various thromboembolic diseases, as it can prevent the formation of harmful blood clots .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation and fibrin clot formation result in antithrombotic efficacy . In preclinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

属性

IUPAC Name |

2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-14-12-15(7-9-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-10-8-16(26-2)13-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAOEWXDSTVHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2756126.png)

![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2756129.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B2756138.png)